molecular formula C23H22N2O2 B2433694 N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899951-10-1

N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2433694
CAS No.: 899951-10-1
M. Wt: 358.441
InChI Key: QYUDUZMSJIMHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It contains a naphthoyl group, a phenyl group, and a piperidine ring, which are common structures in many organic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. For instance, 2-naphthol has an electron-rich aromatic framework with multiple reactive sites, allowing it to be utilized in several kinds of organic reactions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. As mentioned earlier, 2-naphthol has been used in various organic transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific structure. For example, 2-naphthol has a molecular formula of C10H8O and a melting point of 122 °C .

Scientific Research Applications

Synthesis and Characterization

N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide and its derivatives have been studied extensively in the field of organic chemistry for their synthesis and structural characterization. One study focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which include a range of aryl substituents such as phenyl and naphthalen-1yl. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, indicating the diversity and complexity of naphthoyl-phenylpiperidine structures (Özer et al., 2009).

Synthesis of Mono- and Difluoronaphthoic Acids

The synthesis of mono- and difluoronaphthoic acids highlights the chemical versatility of naphthoic acid derivatives, including those related to this compound. These acids are foundational for creating biologically active compounds, showcasing the potential for developing new materials and pharmaceuticals from naphthoyl-phenylpiperidine frameworks (Tagat et al., 2002).

Electropolymerization and Electrochromic Properties

Naphthalene-cored dicarboxamides have been explored for their electropolymerization capabilities, producing electroactive films with reversible electrochemical oxidation and strong color changes. This research suggests applications in smart materials and displays, where the specific chemical structure of this compound derivatives can be utilized to develop new, innovative materials with desirable electrochromic properties (Hsiao & Han, 2017).

Anticancer and Anticoagulant Screening

The chemoselective synthesis of N-(aminoalkyl/amidino)phenyl naphthalene-1-carboxamides has been investigated for their anticoagulant effects, demonstrating the potential for these compounds in medical applications, particularly in the development of new anticoagulant drugs (Nguyen & Ma, 2017). Moreover, the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety highlight the cytotoxic activity against several cancer cell lines, showcasing the therapeutic potential of naphthoyl-phenylpiperidine derivatives in cancer treatment (Ravichandiran et al., 2019).

Safety and Hazards

The safety and hazards associated with “N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide” would depend on its specific structure and how it’s used. For instance, 2-naphthoyl chloride is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions for research on “N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide” would likely depend on its potential applications. For instance, 2-naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

Properties

IUPAC Name

N-(naphthalene-2-carbonyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-22(20-14-13-18-9-5-6-10-19(18)17-20)25(21-11-3-1-4-12-21)23(27)24-15-7-2-8-16-24/h1,3-6,9-14,17H,2,7-8,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUDUZMSJIMHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.